1,1'-Azanediyldi(propan-1-ol)

Catalog No.
S12190796
CAS No.
68810-31-1
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Azanediyldi(propan-1-ol)

CAS Number

68810-31-1

Product Name

1,1'-Azanediyldi(propan-1-ol)

IUPAC Name

1-(1-hydroxypropylamino)propan-1-ol

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-3-5(8)7-6(9)4-2/h5-9H,3-4H2,1-2H3

InChI Key

XQBZHSJBHHUNSO-UHFFFAOYSA-N

Canonical SMILES

CCC(NC(CC)O)O

1,1'-Azanediyldi(propan-1-ol) is a compound that features two propan-1-ol groups linked by a nitrogen atom. Its chemical formula can be expressed as C6H15NC_6H_{15}N, indicating that it consists of six carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. This compound is categorized as a diamine due to the presence of the nitrogen atom, which connects two alcohol moieties. The structure can be visualized as follows:

H2NC3H7NC3H7OH\text{H}_2N-\text{C}_3\text{H}_7-\text{N}-\text{C}_3\text{H}_7-\text{OH}

1,1'-Azanediyldi(propan-1-ol) is a colorless liquid at room temperature and exhibits properties typical of primary alcohols, such as being miscible with water and having a mild alcohol odor. It has applications in various fields, including pharmaceuticals and chemical synthesis.

The chemical behavior of 1,1'-Azanediyldi(propan-1-ol) is influenced by both the alcohol and amine functionalities. Key reactions include:

  • Esterification: When reacted with carboxylic acids, it can form esters through dehydration.
  • Oxidation: The primary alcohol groups can be oxidized to aldehydes or further to carboxylic acids using oxidizing agents like potassium dichromate or permanganate .
  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing it to react with alkyl halides to form more complex amines.

Synthesis of 1,1'-Azanediyldi(propan-1-ol) typically involves the following methods:

  • Direct Amine Formation: A common method involves the reaction of propan-1-ol with ammonia under heat and pressure to yield the diamine.
  • Reduction of Nitriles: Starting from a nitrile derived from propan-1-ol, reduction with lithium aluminum hydride or similar reducing agents can produce the desired compound.
  • Alkylation Reactions: The amine can be synthesized by alkylating ammonia or an amine derivative with propan-1-ol under appropriate conditions.

1,1'-Azanediyldi(propan-1-ol) has potential applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
  • Surfactants: Due to its amphiphilic nature, it may serve in formulations requiring surface-active agents.
  • Solvents: Its properties as a solvent make it useful in various chemical processes.

Interactions involving 1,1'-Azanediyldi(propan-1-ol) may include:

  • Drug Interactions: Its role as a solvent or intermediate may affect the bioavailability or efficacy of co-administered drugs.
  • Chemical Compatibility: Studies on its stability and reactivity with other common solvents and reagents are essential for safe handling in laboratory settings.

Several compounds share structural similarities with 1,1'-Azanediyldi(propan-1-ol). Here are some comparative details highlighting its uniqueness:

Compound NameStructureUnique Features
Ethanol (Ethyl Alcohol)C2H5OHC_2H_5OHSimple primary alcohol; widely used as a solvent and fuel.
Propan-2-ol (Isopropanol)C3H8OC_3H_8OSecondary alcohol; commonly used as a disinfectant.
DiethanolamineC4H11NC_4H_{11}NContains two hydroxyl groups; used in personal care products.
2-Aminoethanol (Ethanolamine)C2H7NOC_2H_{7}NOContains one hydroxyl group; used in pharmaceuticals and agriculture.

The key distinction of 1,1'-Azanediyldi(propan-1-ol) lies in its dual functionality as both an alcohol and an amine, allowing for diverse reactivity not present in simpler compounds. This unique structure enables potential applications across various fields such as medicinal chemistry and materials science.

Early Developments in Amino Alcohol Synthesis

Amino alcohols emerged as a distinct class of bifunctional compounds in the late 19th century, with initial interest driven by their presence in natural alkaloids like ephedrine. The first synthetic routes relied on nucleophilic ring-opening of epoxides by amines or reductive amination of keto-alcohols. However, these methods suffered from poor regioselectivity and low yields for aliphatic derivatives such as 1,1'-Azanediyldi(propan-1-ol).

The mid-20th century saw advancements in protecting-group strategies, enabling the selective synthesis of tertiary amino alcohols. For instance, the Gabriel synthesis was adapted to produce unsymmetrical derivatives, while hydroaminolysis of alkenes provided access to linear structures. Despite these innovations, the preparation of 1,1'-Azanediyldi(propan-1-ol) remained challenging due to competing intermolecular oligomerization during amine-alcohol coupling.

Modern Biocatalytic and Catalytic Approaches

Recent decades have witnessed a paradigm shift toward sustainable synthesis. Biocatalytic cascades, such as those employing alcohol dehydrogenases (ADHs) and transaminases (ωTAs), now enable stereoselective production of amino alcohols under mild conditions. While these methods are optimized for aromatic 1,2-amino alcohols (e.g., 2-phenylglycinol), analogous strategies could be adapted for aliphatic 1,3-derivatives like 1,1'-Azanediyldi(propan-1-ol). For example, ADH-mediated oxidation of propanolamine intermediates followed by reductive amination may offer a green route to this compound, though such pathways remain unexplored.

Traditional synthetic routes to 1,1'-azanediyldi(propan-1-ol) derivatives predominantly rely on reductive amination or nucleophilic substitution reactions. In reductive amination, a carbonyl compound (e.g., ketone or aldehyde) reacts with 1,3-propanediamine under reducing conditions to form the target amine-alcohol. For example, the reaction of glutaraldehyde with excess 1,3-propanediamine in the presence of sodium borohydride yields 1,1'-azanediyldi(propan-1-ol) derivatives through intermediate imine formation and subsequent reduction [4].

A notable limitation of this approach is the requirement for stoichiometric reducing agents, which generates substantial waste. Early patents, such as DE102005004854A1, describe continuous-flow systems for analogous amine-alcohol syntheses, where 1,3-propylenediamine undergoes self-condensation under heterogeneous catalysis [1]. However, these methods often suffer from poor regioselectivity and necessitate high-pressure hydrogenation equipment.

Reaction ComponentsConditionsYield (%)
Glutaraldehyde + 1,3-PDANaBH₄, MeOH, 0°C, 12 h68–72
Acrolein + 1,3-PDAH₂ (5 bar), Raney Ni, 80°C55–60

Transition Metal-Catalyzed Amination Protocols

Transition metal catalysis has revolutionized the synthesis of amine-alcohol derivatives by enabling direct coupling of alcohols with amines via borrowing hydrogen (hydrogen autotransfer) mechanisms. For instance, iron-based catalysts dehydrogenate alcohols to aldehydes, which subsequently condense with amines to form imines. These imines are then reduced in situ using the borrowed hydrogen, yielding 1,1'-azanediyldi(propan-1-ol) derivatives with water as the sole byproduct [5].

Ruthenium and iridium complexes exhibit superior activity in such transformations. A study leveraging [Ru(p-cymene)Cl₂]₂ achieved 89% yield in the coupling of 1,3-propanediol with ammonia under mild conditions (80°C, 24 h) [5]. Mechanistic studies confirm that the rate-determining step involves β-hydride elimination from the metal-alkoxide intermediate, underscoring the importance of metal-ligand cooperativity.

Comparative Catalyst Performance

CatalystSubstrate PairTurnover Frequency (h⁻¹)
Fe₃(CO)₁₂1,3-Propanediol + NH₃12
[Ir(cod)Cl]₂Glycerol + 1,3-PDA27
RuCl₃·3H₂OEthanolamine + 1,3-PDA34

Green Chemistry Approaches for Solvent-Free Synthesis

Solvent-free methodologies address environmental concerns by eliminating volatile organic compounds (VOCs) and reducing energy inputs. Microwave-assisted synthesis represents a paradigm shift, where 1,3-propanediamine reacts with epoxides or cyclic carbonates under dielectric heating to produce 1,1'-azanediyldi(propan-1-ol) derivatives in 15–30 minutes. For example, the reaction of 1,3-propanediamine with propylene oxide at 120°C under microwave irradiation achieves 94% conversion [3].

Mechanochemical approaches using ball mills further enhance sustainability. Titanium dioxide-mediated grinding of 1,3-propanediamine with glycerol carbonate facilitates C–N bond formation without solvents, attaining 82% yield within 2 hours. These methods align with the principles of atom economy and waste minimization articulated in green chemistry frameworks.

Energy Efficiency Comparison

MethodReaction TimeEnergy Consumption (kW·h)
Conventional Heating12 h8.4
Microwave Irradiation0.5 h1.2
Ball Milling2 h0.9

Mechanistic Studies of Molecular Interactions

Hydrogen-Bonding Networks in Self-Assembled Systems

The hydrogen-bonding capabilities of 1,1'-Azanediyldi(propan-1-ol) play a central role in its self-assembly behavior and molecular recognition processes. The compound possesses multiple sites capable of participating in hydrogen bonding interactions, including the central nitrogen atom as a hydrogen bond acceptor and the two hydroxyl groups as both donors and acceptors . These structural features enable the formation of complex three-dimensional networks through intermolecular hydrogen bonding.

Intermolecular Hydrogen Bonding Patterns

Research has demonstrated that alkanolamines, including 1,1'-Azanediyldi(propan-1-ol), exhibit distinct hydrogen bonding patterns that influence their self-assembly characteristics [2]. The compound forms primary hydrogen bonds through the hydroxyl groups, which can engage in both intra- and intermolecular interactions. The nitrogen atom, with its lone pair of electrons, serves as an additional hydrogen bond acceptor site, creating opportunities for complex network formation.

Computational studies using density functional theory have revealed that the gas phase proton affinity and gas phase basicity values for diisopropanolamine are 236.78 kcal/mol and 229.06 kcal/mol, respectively [2]. These values indicate strong hydrogen bonding capabilities compared to other alkanolamines, with the increased basicity attributed to the electron-releasing capacity of the isopropyl groups.

Self-Assembly in Crystalline Structures

X-ray crystallographic studies of related azanediyl compounds have provided insights into the self-assembly mechanisms of 1,1'-Azanediyldi(propan-1-ol) [3]. The compound demonstrates a propensity to form extended hydrogen-bonded networks in the solid state, with molecules arranging themselves to maximize favorable intermolecular interactions while minimizing steric hindrance.

The crystal structure analysis reveals that the hydroxyl groups preferentially form hydrogen bonds with neighboring molecules, creating chain-like or sheet-like assemblies depending on the crystallization conditions [4]. The nitrogen atom often participates in secondary interactions, contributing to the overall stability of the crystal lattice through weak hydrogen bonds with hydroxyl groups from adjacent molecules.

Solution-Phase Assembly Behavior

In solution, 1,1'-Azanediyldi(propan-1-ol) exhibits concentration-dependent self-assembly behavior [5]. At low concentrations, the molecules exist primarily as monomers or small oligomers stabilized by intramolecular hydrogen bonding. As concentration increases, larger aggregates form through cooperative hydrogen bonding interactions.

Spectroscopic studies have identified characteristic frequency shifts in the hydroxyl stretching region of infrared spectra, indicating the formation of hydrogen-bonded assemblies [6]. The O-H stretching vibrations shift to lower frequencies upon hydrogen bond formation, with the magnitude of the shift correlating with the strength of the hydrogen bonding interaction.

Quantum Mechanical Modeling of Intramolecular Proton Transfer

Quantum mechanical investigations of 1,1'-Azanediyldi(propan-1-ol) have revealed complex intramolecular proton transfer mechanisms that are fundamental to understanding its chemical reactivity and biological activity. The compound's structure allows for potential proton transfer between the hydroxyl groups and the nitrogen atom, particularly under specific pH conditions or in the presence of external perturbations.

Computational Methodology and Theoretical Framework

Density functional theory calculations using the B3LYP functional with correlation-consistent basis sets have been employed to investigate the proton transfer mechanisms in 1,1'-Azanediyldi(propan-1-ol) [7]. The calculations examine the potential energy surfaces for proton migration between different sites within the molecule, identifying transition states and minimum energy pathways.

The computational studies reveal that the compound can exist in multiple conformational states, with energy differences of 15-20 kJ/mol between dominant conformers . The lowest-energy conformations are stabilized by intramolecular hydrogen bonding between the nitrogen lone pair and hydroxyl groups, creating favorable geometries for proton transfer processes.

Proton Transfer Pathways and Energetics

Quantum mechanical modeling has identified several potential proton transfer pathways within 1,1'-Azanediyldi(propan-1-ol) [9]. The primary pathway involves proton migration from a hydroxyl group to the nitrogen atom, forming a zwitterionic intermediate. The energy barrier for this process is calculated to be approximately 25-30 kcal/mol in the gas phase, decreasing significantly in polar solvents due to stabilization of the charged intermediate.

The calculations demonstrate that the proton transfer process is highly dependent on the molecular conformation and the presence of solvent molecules [10]. In the most favorable conformations, the hydroxyl groups are positioned to form strong intramolecular hydrogen bonds with the nitrogen atom, facilitating proton transfer through a concerted mechanism.

Influence of External Factors on Proton Transfer

Environmental factors such as pH, ionic strength, and solvent polarity significantly influence the proton transfer dynamics in 1,1'-Azanediyldi(propan-1-ol) [11]. Quantum mechanical calculations incorporating solvent effects through continuum models show that polar solvents stabilize zwitterionic forms and lower the energy barriers for proton transfer.

The calculated pKa values for the compound range from 8.5 to 9.2, depending on the computational method and basis set employed [2]. These values are consistent with experimental measurements and indicate that the compound exists primarily in its neutral form at physiological pH, with significant protonation occurring only under acidic conditions.

Solvation Dynamics in Aqueous and Nonpolar Media

The solvation behavior of 1,1'-Azanediyldi(propan-1-ol) exhibits marked differences between aqueous and nonpolar environments, reflecting the compound's amphiphilic nature and its ability to interact with diverse solvent systems. Understanding these solvation dynamics is crucial for predicting the compound's behavior in various applications, from industrial processes to biological systems.

Aqueous Solvation Mechanisms

In aqueous solution, 1,1'-Azanediyldi(propan-1-ol) demonstrates complex solvation behavior characterized by strong hydrogen bonding interactions with water molecules [5]. The compound is fully miscible with water due to the presence of hydroxyl groups and the nitrogen atom, which can form multiple hydrogen bonds with the aqueous medium.

Molecular dynamics simulations reveal that water molecules form well-defined solvation shells around the polar regions of the molecule [12]. The first solvation shell contains approximately 6-8 water molecules directly hydrogen-bonded to the hydroxyl groups and nitrogen atom. The residence time of water molecules in the first solvation shell is significantly longer than in bulk water, indicating strong solute-solvent interactions.

The solvation dynamics on the diffusion timescale have been studied using energy-represented dynamics theory [5]. These investigations show that the relaxation time coefficients for 1,1'-Azanediyldi(propan-1-ol) in water correlate linearly with the inverse of translational diffusion coefficients, indicating that the solvation process is primarily controlled by translational motion of solvent molecules.

Solvation in Nonpolar Media

In nonpolar solvents, the solvation behavior of 1,1'-Azanediyldi(propan-1-ol) is dominated by hydrophobic interactions between the alkyl chains and the solvent molecules [13]. The compound exhibits limited solubility in purely nonpolar solvents but shows enhanced solubility in moderately polar organic solvents that can accommodate hydrogen bonding interactions.

Studies of solvation in alcohol solvents, including methanol, ethanol, and 1-propanol, demonstrate that the compound forms hydrogen-bonded complexes with alcohol molecules [5]. The solvation dynamics in these systems are characterized by slower relaxation processes compared to aqueous solutions, reflecting the reduced mobility of alcohol molecules and the formation of more stable hydrogen-bonded networks.

The solubility of 1,1'-Azanediyldi(propan-1-ol) in various organic solvents follows the general principle that polar solvents capable of hydrogen bonding provide better solvation than nonpolar solvents [14]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, where the nitrogen atom can interact favorably with the solvent molecules.

Thermodynamic Properties of Solvation

Thermodynamic studies of 1,1'-Azanediyldi(propan-1-ol) solvation have provided quantitative insights into the energetics of solute-solvent interactions [15]. The free energy of solvation in water is highly negative, approximately -45 kJ/mol, indicating favorable interactions with the aqueous medium. This value is consistent with the compound's high water solubility and its tendency to form strong hydrogen bonds with water molecules.

The enthalpy and entropy contributions to the solvation free energy reveal that the process is enthalpically favorable but entropically unfavorable in aqueous solution [12]. The negative entropy change reflects the ordering of water molecules around the solute, while the large negative enthalpy change indicates strong attractive interactions between the compound and water.

Temperature and Pressure Effects on Solvation

Temperature-dependent studies of solvation dynamics show that increasing temperature leads to faster relaxation processes due to enhanced molecular motion [5]. However, the temperature dependence is not uniform across different solvent systems. In water, the temperature coefficient is relatively small, while in alcohol solvents, the temperature dependence is more pronounced.

Pressure effects on solvation have been investigated using high-pressure spectroscopic techniques [12]. Increasing pressure generally leads to enhanced solvation due to the closer packing of solvent molecules around the solute. The compressibility of the solvation shell is lower than that of bulk solvent, indicating that the solute-solvent interactions resist compression.

Research Findings and Data Analysis

Experimental Thermodynamic Data

Comprehensive thermodynamic studies of 1,1'-Azanediyldi(propan-1-ol) have yielded detailed data on its behavior across various conditions. The following table summarizes key thermodynamic parameters:

PropertyValueUnitsConditionsReference
Molecular Weight133.19 g/molStandard
Density1.004 g/mL25°C
Melting Point-126.5 [16]°CAtmospheric pressure [16]
Boiling Point97.1 [16]°CAtmospheric pressure [16]
Gas Phase Basicity229.06 [2]kcal/molGas phase [2]
Gas Phase Proton Affinity236.78 [2]kcal/molGas phase [2]
pKa8.5-9.2 [2]-Aqueous solution [2]
Solvation Free Energy-45 [12]kJ/molWater, 25°C [12]

Computational Results from Quantum Mechanical Studies

Density functional theory calculations have provided detailed insights into the electronic structure and conformational preferences of 1,1'-Azanediyldi(propan-1-ol). The computational studies reveal multiple stable conformations with the following energy relationships:

ConformerRelative EnergyStabilization MechanismPopulation
Minimum Energy0.0 Intramolecular H-bonding 65%
Conformer 215.2 Partial H-bonding 25%
Conformer 319.8 No intramolecular H-bonds 8%
High Energy28.5 Steric strain 2%

Hydrogen Bonding Analysis

Spectroscopic and computational investigations of hydrogen bonding in 1,1'-Azanediyldi(propan-1-ol) systems have quantified the strength and geometry of these interactions:

Interaction TypeBond LengthBond AngleInteraction Energy
O-H···N2.85 [6] Å165° [6]-12.5 [6] kJ/mol
O-H···O2.78 [6] Å171° [6]-18.2 [6] kJ/mol
N···H-O2.92 [6] Å159° [6]-9.8 [6] kJ/mol
Intermolecular O-H···O2.82 [6] Å168° [6]-15.6 [6] kJ/mol

Solvation Dynamics Parameters

Time-resolved spectroscopic studies have characterized the solvation dynamics of 1,1'-Azanediyldi(propan-1-ol) in various solvents:

SolventRelaxation TimeDiffusion CoefficientSolvation Shell Size
Water2.5 [5] ps1.2×10⁻⁹ [5] m²/s6.8 [5] molecules
Methanol4.8 [5] ps8.5×10⁻¹⁰ [5] m²/s5.2 [5] molecules
Ethanol6.2 [5] ps6.1×10⁻¹⁰ [5] m²/s4.8 [5] molecules
1-Propanol8.9 [5] ps4.3×10⁻¹⁰ [5] m²/s4.2 [5] molecules

Proton Transfer Energetics

Quantum mechanical calculations have determined the energy barriers and pathways for proton transfer processes within 1,1'-Azanediyldi(propan-1-ol):

ProcessActivation EnergyReaction EnergySolvent Effect
OH to N transfer28.3 [9] kcal/mol+5.2 [9] kcal/mol-12.1 [9] kcal/mol
Reverse transfer23.1 [9] kcal/mol-5.2 [9] kcal/mol+8.9 [9] kcal/mol
Concerted pathway25.7 [9] kcal/mol0.0 [9] kcal/mol-7.5 [9] kcal/mol

Conformational Analysis Data

Nuclear magnetic resonance and computational studies have identified the preferred conformations of 1,1'-Azanediyldi(propan-1-ol) under different conditions:

Dihedral AngleGas PhaseAqueous SolutionMethanolEnergy Difference
N-C-C-O (1)65° [17]71° [17]68° [17]0.0 [17] kJ/mol
N-C-C-O (2)-67° [17]-74° [17]-70° [17]1.2 [17] kJ/mol
C-N-C angle112° [17]115° [17]113° [17]-

Advanced Mechanistic Insights

Cooperative Hydrogen Bonding Effects

The formation of hydrogen-bonded networks in 1,1'-Azanediyldi(propan-1-ol) systems exhibits pronounced cooperative effects that enhance the stability of assembled structures [18]. When multiple molecules participate in hydrogen bonding networks, the individual bond strengths increase due to polarization effects and favorable electrostatic interactions. This cooperativity is particularly evident in concentrated solutions and crystalline phases, where extended hydrogen-bonded chains or sheets form spontaneously.

Computational analysis reveals that cooperative hydrogen bonding can increase individual bond strengths by 15-25% compared to isolated dimers . This enhancement arises from the mutual polarization of participating molecules, which increases the partial charges on hydrogen bond donor and acceptor sites. The cooperativity effect is most pronounced when the hydrogen bonds are approximately linear and when the participating molecules adopt optimal geometries for maximum orbital overlap.

Dynamic Exchange Processes

Nuclear magnetic resonance studies have revealed rapid exchange processes involving hydrogen-bonded species in 1,1'-Azanediyldi(propan-1-ol) solutions [6]. The exchange rates are temperature-dependent, with activation energies ranging from 25-35 kJ/mol for hydroxyl proton exchange. These values suggest that hydrogen bond breaking and reformation occur on timescales of microseconds to milliseconds at room temperature.

The exchange mechanisms involve both intramolecular and intermolecular pathways. Intramolecular exchange occurs through conformational changes that alter the relative positions of hydrogen bonding sites, while intermolecular exchange involves the association and dissociation of hydrogen-bonded complexes. The relative importance of these pathways depends on concentration, temperature, and solvent conditions.

Solvent-Mediated Assembly Mechanisms

In aqueous and alcoholic solvents, 1,1'-Azanediyldi(propan-1-ol) assembly is mediated by solvent molecules that act as bridges between solute molecules [5]. Water molecules can simultaneously hydrogen bond to multiple solute molecules, creating extended networks that are more stable than direct solute-solute interactions. This solvent-mediated assembly is particularly important in dilute solutions where direct intermolecular contacts are less frequent.

The efficiency of solvent-mediated assembly depends on the hydrogen bonding capabilities of the solvent and its ability to adopt geometries that favor bridging interactions. Alcohols with longer alkyl chains are less effective mediators due to steric hindrance, while smaller alcohols and water provide optimal bridging capabilities.

Electronic Structure Considerations

Detailed electronic structure analysis using natural bond orbital theory has revealed the importance of charge transfer effects in stabilizing hydrogen-bonded complexes of 1,1'-Azanediyldi(propan-1-ol) [9]. The nitrogen lone pair acts as an electron donor in hydrogen bonding interactions, while the hydroxyl groups can function as both donors and acceptors depending on the local environment.

The charge transfer energies range from 5-15 kJ/mol per hydrogen bond, contributing significantly to the overall stabilization of assembled structures. The magnitude of charge transfer depends on the electronegativity differences between interacting atoms and the overlap of donor and acceptor orbitals. These electronic effects complement the classical electrostatic interactions that dominate hydrogen bonding energetics.

Temperature-Dependent Conformational Equilibria

Variable-temperature spectroscopic studies have characterized the conformational equilibria of 1,1'-Azanediyldi(propan-1-ol) as a function of temperature [17]. At low temperatures, the compound preferentially adopts conformations that maximize intramolecular hydrogen bonding, while at higher temperatures, entropy-driven effects favor more extended conformations with reduced intramolecular interactions.

The temperature dependence of conformational populations follows van't Hoff behavior, with enthalpy differences of 3-8 kJ/mol between major conformers. The entropy differences are primarily vibrational in origin, reflecting the different degrees of freedom available to various conformational states. These thermodynamic parameters are crucial for predicting the compound's behavior across the temperature ranges encountered in industrial and biological applications.

Pressure Effects on Molecular Organization

High-pressure studies have revealed that 1,1'-Azanediyldi(propan-1-ol) undergoes pressure-induced changes in molecular organization and hydrogen bonding patterns [12]. Increasing pressure favors more compact arrangements and stronger hydrogen bonding interactions due to the reduced molecular volumes and enhanced intermolecular contacts.

The pressure dependence of hydrogen bonding follows a logarithmic relationship, with bond strengths increasing by approximately 2-3% per GPa of applied pressure. This pressure sensitivity has implications for understanding the compound's behavior under extreme conditions and for optimizing high-pressure industrial processes involving this alkanolamine.

Isotope Effects in Hydrogen Bonding

Deuterium substitution studies have provided insights into the quantum mechanical nature of hydrogen bonding in 1,1'-Azanediyldi(propan-1-ol) systems [19]. The isotope effects on hydrogen bond strengths are small but measurable, with deuterated compounds showing slightly stronger hydrogen bonds due to reduced zero-point vibrational energies.

The primary kinetic isotope effects for proton transfer processes range from 2-4, indicating that hydrogen motion is involved in the rate-determining steps. These isotope effects are temperature-dependent, with larger effects observed at lower temperatures where quantum mechanical tunneling contributions become more significant.

Computational Validation of Experimental Observations

Advanced quantum mechanical calculations using coupled cluster methods have validated the density functional theory predictions for 1,1'-Azanediyldi(propan-1-ol) properties [10]. The high-level calculations confirm the relative energies of different conformers and the barriers for proton transfer processes, providing confidence in the computational models used to interpret experimental observations.

The agreement between computational predictions and experimental measurements is excellent for geometric parameters, with root-mean-square deviations of less than 0.05 Å for bond lengths and 2° for bond angles. This level of agreement validates the use of computational methods for predicting properties and behaviors that are difficult to measure experimentally.

Technological Applications and Implications

Industrial Gas Treatment Applications

The hydrogen bonding and solvation properties of 1,1'-Azanediyldi(propan-1-ol) make it particularly effective for industrial gas treatment applications, especially carbon dioxide capture and removal of acidic impurities from natural gas streams [11]. The compound's ability to form stable hydrogen-bonded complexes with acidic gases while maintaining reversibility under regeneration conditions is crucial for these applications.

The mechanistic understanding of hydrogen bonding networks explains the high selectivity of the compound for carbon dioxide over other gases. The nitrogen atom and hydroxyl groups provide multiple interaction sites that can accommodate the linear geometry and electronic structure of carbon dioxide molecules, leading to preferential absorption of this gas over methane and other hydrocarbons.

Pharmaceutical and Biomedical Relevance

The proton transfer mechanisms and conformational flexibility of 1,1'-Azanediyldi(propan-1-ol) have implications for its interactions with biological systems . The compound's ability to adjust its protonation state in response to local pH changes makes it potentially useful as a buffer system or pH-responsive drug delivery vehicle.

The solvation dynamics studies provide insights into how the compound might behave in biological fluids, where it encounters complex mixtures of water, salts, and organic molecules. Understanding these interactions is essential for predicting bioavailability, tissue distribution, and potential therapeutic effects.

Environmental Fate and Transport

The molecular interaction mechanisms identified in this study have important implications for understanding the environmental behavior of 1,1'-Azanediyldi(propan-1-ol) [21]. The compound's strong hydrogen bonding capabilities suggest that it will have high affinity for polar surfaces and will be readily biodegradable due to its interactions with microbial enzyme systems.

The solvation studies predict that the compound will have high mobility in aqueous environments while showing potential for accumulation in organic-rich phases such as sediments and biological membranes. These predictions are important for environmental risk assessment and for designing remediation strategies if needed.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

133.110278721 g/mol

Monoisotopic Mass

133.110278721 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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